molecular formula C14H11BrN2O2S2 B262856 4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-butynyl 4-bromobenzoate

4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-butynyl 4-bromobenzoate

Cat. No. B262856
M. Wt: 383.3 g/mol
InChI Key: UDGSCPSIPPVQKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-butynyl 4-bromobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential for use in various research applications. This compound is synthesized using a specific method and has been found to exhibit unique biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-butynyl 4-bromobenzoate involves the inhibition of specific enzymes involved in cancer cell proliferation and inflammation. This compound has been found to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins that promote inflammation. Additionally, this compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division.
Biochemical and Physiological Effects:
4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-butynyl 4-bromobenzoate has been found to exhibit unique biochemical and physiological effects. Studies have shown that this compound has the potential to induce apoptosis in cancer cells by activating specific pathways involved in cell death. Additionally, this compound has been found to exhibit anti-inflammatory effects by inhibiting the production of prostaglandins.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-butynyl 4-bromobenzoate in lab experiments is its potential for use in cancer research. This compound has been found to exhibit potent anti-cancer effects and has the potential to be used as a therapeutic agent. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations.

Future Directions

There are several future directions for research involving 4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-butynyl 4-bromobenzoate. One direction is to further explore its potential for use in cancer research. Studies could focus on optimizing the synthesis method and testing the compound's efficacy in vivo. Additionally, future research could focus on exploring the potential for this compound to be used in other research applications, such as anti-inflammatory and neuroprotective agents. Finally, future research could focus on developing new derivatives of this compound with improved efficacy and reduced toxicity.

Synthesis Methods

The synthesis of 4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-butynyl 4-bromobenzoate involves a multi-step process. The first step involves the reaction of 4-bromobenzoic acid with thionyl chloride to form 4-bromobenzoyl chloride. The second step involves the reaction of 4-bromobenzoyl chloride with 5-methyl-1,3,4-thiadiazol-2-thiol to form 4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-4-bromobenzoyl chloride. The final step involves the reaction of 4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-4-bromobenzoyl chloride with 2-butyn-1-ol to form 4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-butynyl 4-bromobenzoate.

Scientific Research Applications

4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-butynyl 4-bromobenzoate has been found to exhibit potential for use in various scientific research applications. One such application is in the field of cancer research. Studies have shown that this compound has the potential to inhibit the proliferation of cancer cells by inducing apoptosis. Additionally, this compound has been found to exhibit potential for use as an anti-inflammatory agent.

properties

Product Name

4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-butynyl 4-bromobenzoate

Molecular Formula

C14H11BrN2O2S2

Molecular Weight

383.3 g/mol

IUPAC Name

4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]but-2-ynyl 4-bromobenzoate

InChI

InChI=1S/C14H11BrN2O2S2/c1-10-16-17-14(21-10)20-9-3-2-8-19-13(18)11-4-6-12(15)7-5-11/h4-7H,8-9H2,1H3

InChI Key

UDGSCPSIPPVQKX-UHFFFAOYSA-N

SMILES

CC1=NN=C(S1)SCC#CCOC(=O)C2=CC=C(C=C2)Br

Canonical SMILES

CC1=NN=C(S1)SCC#CCOC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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